molecular formula C17H19ClN4O2S B1679742 Proto-1 CAS No. 312951-85-2

Proto-1

Cat. No. B1679742
CAS RN: 312951-85-2
M. Wt: 378.9 g/mol
InChI Key: QBLKUVUKIZEWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTO-1 is a prototyping board that provides a means of rapidly developing I/O mapped PC bus cards. It is ideal for prototyping I/O cards and other interfacing cards . The full-length PC card includes the logic necessary to interface with the PC bus .

Scientific Research Applications

Protocells and the Origin of Life

Protocells are considered as a significant step in understanding the origins of life. They are minimal versions of cells, created from nonliving materials in the lab, possessing lifelike properties. This research bridges the gap between nonliving and living matter, offering insights into the creation of life from scratch. Protocells are crucial for studying processes at the interface between nonliving and living matter, providing a foundation for creating living technology with potential socioeconomic impacts (Rasmussen, 2008).

Proto-Oncogenes and Cancer Research

Proto-oncogenes, initially referred to as proto-one genes, are believed to be potential cancer genes. Their mutation or overexpression in some tumors has led to the hypothesis that they function as cancer genes. This understanding has significant implications for cancer research, offering insights into the mechanisms of cancer development and potential treatment strategies (Celis & Graessmann, 1985).

Artificial Intelligence and Machine Learning

The development of systems like Protos, which learn to perform classification through training, represents an important application in the field of artificial intelligence and machine learning. Protos is designed to learn from cases presented by a human teacher, thereby acquiring concepts and domain knowledge. This research contributes to the advancement of machine learning, particularly in the area of natural and goal-directed concept classification (Bareiss, 1989).

Computational Modelling in Biosystems

Proto-Plasm is a computational environment developed for the modeling of natural and synthetic biosystems. Its goal is to support predictive understanding through multiscale geometric modeling and multiphysics simulations. It emphasizes patient-specific computational modeling and simulation of organs and biosystems, representing a significant leap in computational biology (Bajaj, DiCarlo, & Paoluzzi, 2008).

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-2-22-8-7-12-13(9-22)25-16(14(12)15(19)23)21-17(24)20-11-5-3-10(18)4-6-11/h3-6H,2,7-9H2,1H3,(H2,19,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLKUVUKIZEWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proto-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.